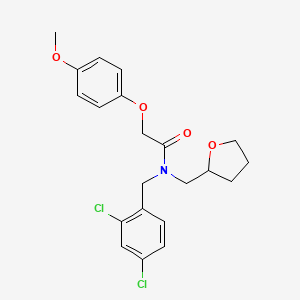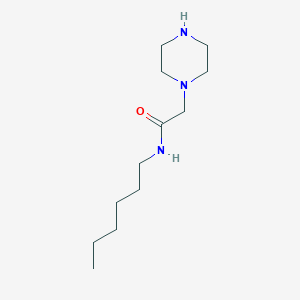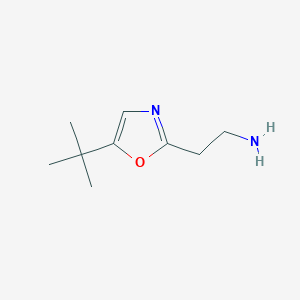
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide is a compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets . The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold in drug discovery and other scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the formation of the pyrrolidine ring can be achieved through the cyclization of N-substituted amino acids or their derivatives . The piperidine ring can be synthesized via hydrogenation or cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product . The scalability of these methods is crucial for producing the compound in large quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal applications.
Uniqueness
4-Pyrrolidin-1-yl-piperidine-4-carboxylic acid amide is unique due to its combination of both pyrrolidine and piperidine rings, which enhances its versatility and potential for diverse applications . This dual-ring structure allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O/c11-9(14)10(3-5-12-6-4-10)13-7-1-2-8-13/h12H,1-8H2,(H2,11,14) |
Clave InChI |
FQUCRNJPJNTNSD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2(CCNCC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)


![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)


![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)



![(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123770.png)


